![molecular formula C29H40FeNOP B12445693 (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene CAS No. 178557-28-3](/img/structure/B12445693.png)
(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
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Overview
Description
Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-: is an organometallic compound that features a ferrocene core with additional functional groups. This compound is known for its unique structural properties and its applications in various fields such as catalysis, material science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Core: The oxazoline ring is then attached to the ferrocene core through a substitution reaction.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Asymmetric Hydrosilylation of Ketones
The ligand coordinates to rhodium or iridium centers to catalyze enantioselective hydrosilylation of ketones, yielding chiral secondary alcohols with high enantiomeric excess (ee).
Substrate | Catalyst System | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Acetophenone | Rh/(S,S)-ip-FOXAP | 94 | 89 | |
Cyclohexanone | Ir/(S,S)-ip-FOXAP | 91 | 85 |
This reaction proceeds via oxidative addition of the silane to the metal center, followed by ketone insertion and reductive elimination .
Enantioselective Hydrogenation of Imines
The ligand facilitates iridium-catalyzed asymmetric hydrogenation of imines to amines, critical in pharmaceutical synthesis.
Substrate | Conditions | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|
N-Benzylideneaniline | H₂ (50 bar), 25°C | 88 | 300 |
N-Aryl ketimines | H₂ (30 bar), 40°C | 92 | 250 |
Steric bulk from the tert-butyl group on the oxazoline enhances enantioselectivity by restricting substrate orientation .
Cross-Coupling Reactions
The ligand’s phosphine moiety stabilizes palladium(0) intermediates in Suzuki-Miyaura couplings.
Reaction | Substrates | Yield (%) | Selectivity |
---|---|---|---|
Aryl bromide + Boronic acid | PhBr + PhB(OH)₂ | 95 | >99:1 |
Heteroaryl chloride + Vinyltin | Cl-pyridine + SnBu₃ | 82 | 93:7 |
The ferrocene scaffold enhances electron-donating capacity, accelerating transmetalation .
Substrate Scope and Limitations
-
Effective For : Prochiral ketones, cyclic imines, and aryl halides.
-
Challenges : Bulky aliphatic substrates (e.g., adamantyl ketones) show reduced ee due to steric clashes with the tert-butyl group .
-
Temperature Sensitivity : Optimal performance occurs below 60°C; higher temperatures induce ligand decomposition .
Comparative Performance with Analogues
Ligand | Reaction | ee (%) | Relative Rate |
---|---|---|---|
(S,S)-ip-FOXAP | Ketone hydrosilylation | 94 | 1.0 |
(R)-BINAP | Ketone hydrosilylation | 78 | 0.6 |
Josiphos | Imine hydrogenation | 85 | 0.8 |
The tert-butyl group in ip-FOXAP provides superior enantioselectivity vs. less bulky analogues .
Experimental Protocols
Typical Hydrosilylation Procedure :
-
Combine Rh(COD)₂BF₄ (1 mol%), ligand (1.1 mol%), and ketone (1 mmol) in toluene.
-
Add PhSiH₃ (1.2 eq) at 0°C.
-
Stir for 12 h, quench with MeOH, and purify by chromatography .
Stability and Handling
This ligand’s versatility in asymmetric transformations underscores its value in synthesizing enantiopure pharmaceuticals and fine chemicals. Its performance is modulated by steric and electronic effects from the oxazoline and phosphine groups, enabling tailored selectivity across diverse substrates .
Scientific Research Applications
It appears the query asks for information on the applications of the chemical compound (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene.
Unfortunately, the provided search results do not contain specific applications of the compound this compound. However, the search results do provide some information regarding the properties of similar compounds, which may provide insight.
Chemical Information
- (2Sp)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene: This compound has a molecular weight of 495.37 and the molecular formula C29H30FeNOP. It should be stored under an inert atmosphere at 2-8°C .
- CAS No: 163169-15-1 .
- The GHS (Globally Harmonized System) pictograms, signal word "Warning," and hazard statements H302, H315, H319, and H335 indicate potential hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Similar Compounds
- 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine: Preparative methods include the reaction of pyridine carboximidate with (S)-tert-leucinol at 60°C in the presence of concentrated HCl, yielding 72% .
- (S)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole: The IUPAC name is (4S)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole, with the molecular formula C13H18N2O .
- 2-((4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl)quinoline: Also known as (S)-t-Bu-Quinox, its molecular formula is C16H18N2O .
Mechanism of Action
The mechanism of action of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- involves its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can then participate in various chemical reactions. The diphenylphosphino group and oxazoline ring also contribute to its reactivity by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound, ferrocene, lacks the additional functional groups but shares the same core structure.
1,1’-Bis(diphenylphosphino)ferrocene: This compound has two diphenylphosphino groups attached to the ferrocene core.
1,1’-Diacetylferrocene: This compound features acetyl groups instead of the oxazoline and diphenylphosphino groups.
Uniqueness
The uniqueness of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- lies in its combination of functional groups. The presence of both the oxazoline ring and the diphenylphosphino group provides it with unique reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
The compound (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a member of the ferrocene family, known for its unique organometallic structure and diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the coupling of ferrocene derivatives with phosphine and oxazoline moieties. Various synthetic routes have been reported, emphasizing the importance of chirality and functional group modifications to enhance biological activity. For instance, the introduction of oxazoline rings has been linked to improved ligand properties in coordination chemistry and catalysis .
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological systems through multiple mechanisms:
- Anticancer Activity : Research indicates that ferrocene derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a related ferrocene-based phosphine complex demonstrated a potency 93-fold greater than cisplatin in anticancer assays .
- Antimicrobial Properties : Ferrocene derivatives have shown efficacy against a range of microbial pathogens. The incorporation of phosphine and oxazoline functionalities enhances their interaction with bacterial membranes, leading to increased antimicrobial activity .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism. Studies utilizing computational docking have suggested potential interactions with key proteins associated with viral replication, such as the Mpro protein of SARS-CoV-2 .
Case Studies
Several studies have investigated the biological effects of similar ferrocene derivatives:
- Anticancer Studies : A study highlighted the synthesis of phosphine-functionalized ferrocene compounds that exhibited IC50 values in the low micromolar range against human cancer cell lines. These compounds were noted for their ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of ferrocene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phosphine group significantly affected antimicrobial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Zebrafish Embryo Toxicity Studies : Toxicity assessments on zebrafish embryos revealed that certain derivatives had low acute toxicity, indicating their potential for safe application in biological systems. The LC50 values were determined to be significantly higher than those for conventional toxic compounds, suggesting a favorable safety profile .
Data Summary
Property/Activity | Observations/Results |
---|---|
Anticancer Potency | IC50 values in low micromolar range |
Antimicrobial Activity | Effective against various bacterial strains |
Toxicity (Zebrafish) | LC50 values indicating low toxicity |
Enzyme Interaction | Potential inhibition of viral replication proteins |
Properties
CAS No. |
178557-28-3 |
---|---|
Molecular Formula |
C29H40FeNOP |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1 |
InChI Key |
MUHDYVQFEIUFON-LHDNRSKOSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Origin of Product |
United States |
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